molecular formula C7H14ClNO2 B2888339 (2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride CAS No. 2059912-14-8

(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B2888339
CAS No.: 2059912-14-8
M. Wt: 179.64
InChI Key: JFNYEWGRLZUUDY-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active molecules. The presence of the carboxylic acid and hydrochloride groups further enhances its reactivity and solubility, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method includes the reduction of a 2,3-disubstituted piperidine derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium or platinum catalyst under mild temperatures and pressures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction processes using specific reductases can be employed to convert the precursor molecules into the desired chiral product. This method is advantageous due to its high efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form different piperidine derivatives.

    Substitution: The hydrochloride group can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, which can be further functionalized for use in pharmaceuticals and other applications.

Scientific Research Applications

(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The piperidine ring allows for strong binding interactions, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-hydroxy-2-piperidinecarboxylic acid hydrochloride
  • (2S,3S)-H-Abu(3-N3)-OH hydrochloride

Uniqueness

(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Properties

IUPAC Name

(2S,3S)-2-methylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNYEWGRLZUUDY-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.